molecular formula C23H17ClN2O2S B11527441 N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11527441
M. Wt: 420.9 g/mol
InChI Key: AFNTXNNVYVGGKX-UHFFFAOYSA-N
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Description

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLOROPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a benzodioxole group, a chlorophenyl group, and a phenyl group.

Properties

Molecular Formula

C23H17ClN2O2S

Molecular Weight

420.9 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H17ClN2O2S/c24-18-9-7-17(8-10-18)20-14-29-23(25-19-4-2-1-3-5-19)26(20)13-16-6-11-21-22(12-16)28-15-27-21/h1-12,14H,13,15H2

InChI Key

AFNTXNNVYVGGKX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CSC3=NC4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLOROPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, chlorophenyl compounds, and thiazole precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining benzodioxole derivatives with chlorophenyl compounds under acidic or basic conditions.

    Cyclization Reactions: Formation of the thiazole ring through cyclization of intermediate compounds.

    Substitution Reactions: Introducing the phenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole group, leading to the formation of quinones.

    Reduction: Reduction reactions may target the thiazole ring, converting it to dihydrothiazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various substituted thiazole compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or ligand in various organic reactions.

    Material Science:

Biology

    Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.

    Biochemical Studies: Use as a probe to study enzyme mechanisms and interactions.

Medicine

    Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

    Chemical Industry: Use in the synthesis of other complex organic compounds.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLOROPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signaling pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Benzodioxole Compounds: Compounds containing the benzodioxole group with varying functional groups.

    Chlorophenyl Compounds: Compounds with chlorophenyl groups and different core structures.

Uniqueness

The uniqueness of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-CHLOROPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

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